REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6](O)=[O:7].S(Cl)([Cl:16])=O>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([Cl:16])=[O:7]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)O)C=CC1OC
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Name
|
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residual oil crystallizes immediately
|
Type
|
ADDITION
|
Details
|
after the addition of petroleum ether
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Type
|
WASH
|
Details
|
washed with petroleum ether
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C(=O)Cl)C=CC1OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |